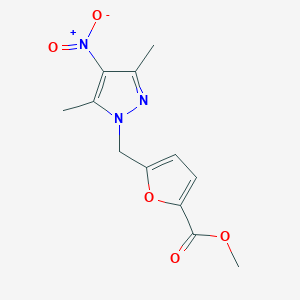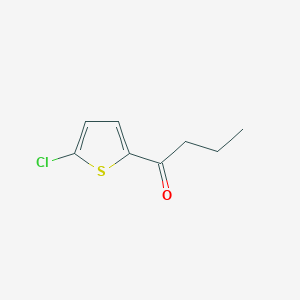
5-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C12H13N3O5 and its molecular weight is 279.25g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 37.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- The scientific interest in compounds structurally related to "5-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester" primarily involves their synthesis and reactions. For instance, derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid have been synthesized and further transformed to introduce highly basic aliphatic amines or to modify the oxazole ring, showcasing the compound's utility in creating functionally diverse chemical structures (Prokopenko et al., 2010).
Biological Activity and Applications
- Research on derivatives of furan and pyrazole, like "this compound," also focuses on their potential biological activities. For example, derivatives of 5-nitro-furan-2-carboxylic acid have shown inhibitory activity against RNase H associated with HIV-1 reverse transcriptase, indicating potential as novel antiretroviral drugs (Fuji et al., 2009). Additionally, Cu(II) complexes with pyrazole-based ligands have been studied for their antioxidant properties, suggesting applications in mimicking antioxidant enzymes (Kupcewicz et al., 2012).
Material Science and Chemistry Innovations
- Compounds related to "this compound" also find applications in materials science and innovative chemistry approaches. For example, novel pyrazole oxime ester derivatives containing a furan moiety have been synthesized, with some showing significant acaricidal or insecticidal activities, highlighting their potential in agricultural chemistry (Shi et al., 2015).
Structural and Spectral Studies
- The structural and spectral characteristics of pyrazole and furan derivatives are essential for understanding their chemical behavior and potential applications. Studies such as the structural analysis of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, related to the compound , provide critical insights into the antimycobacterial potential of these compounds by interfering with iron homeostasis (Mori et al., 2022).
Eigenschaften
IUPAC Name |
methyl 5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5/c1-7-11(15(17)18)8(2)14(13-7)6-9-4-5-10(20-9)12(16)19-3/h4-5H,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMLPDFXBCJEHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)OC)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319623 |
Source


|
| Record name | methyl 5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24780418 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
402617-00-9 |
Source


|
| Record name | methyl 5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(phenylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B445022.png)
![5-(4-bromophenyl)-N-(2-furylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B445024.png)
![5-[(2-chlorophenoxy)methyl]-N-(4-phenoxyphenyl)furan-2-carboxamide](/img/structure/B445026.png)
![3-({[4-(2,4-Dichlorophenyl)-3-(isopropoxycarbonyl)thien-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B445027.png)
![4-[(4-chlorophenoxy)methyl]-N-(2,5-dichlorophenyl)benzamide](/img/structure/B445028.png)
![5-(4-BROMOPHENYL)-N-[(FURAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B445034.png)
![3-[(3-bromophenoxy)methyl]-N-[4-bromo-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B445035.png)

![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide](/img/structure/B445037.png)
![4-[(4-chlorophenoxy)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B445040.png)
![4-[(4-bromophenoxy)methyl]-N-(2-bromophenyl)benzamide](/img/structure/B445041.png)
![N-(2,6-dichlorophenyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide](/img/structure/B445043.png)

![4-BROMO-1-{5-[(2-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-3,5-DIMETHYL-1H-PYRAZOLE](/img/structure/B445045.png)
